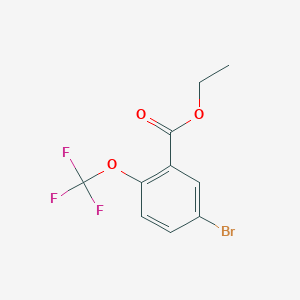

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of organohalogen chemistry and the systematic exploration of fluorinated aromatic compounds. The compound was first catalogued in chemical databases with the assignment of MDL number MFCD06204542, establishing its formal recognition within the scientific community. The systematic study of trifluoromethoxy-substituted benzoates gained momentum during the expansion of fluorine chemistry in the late twentieth century, when researchers recognized the unique electronic and steric properties imparted by trifluoromethoxy groups. The specific combination of brominated and trifluoromethoxy substitution patterns represented an advancement in the design of functionalized aromatic compounds, offering distinct reactivity profiles compared to their non-fluorinated analogs.

Research into this compound class intensified as synthetic chemists sought to exploit the electron-withdrawing characteristics of the trifluoromethoxy group for various chemical transformations. The bromine substituent at the 5-position provides additional synthetic versatility through metal-catalyzed cross-coupling reactions, establishing the compound as a strategic intermediate in complex molecule synthesis. Documentation of synthetic methodologies involving related compounds, such as 5-bromo-2-(trifluoromethoxy)benzoic acid derivatives, laid the groundwork for understanding the broader chemical behavior of this structural family. The historical development of this compound reflects the evolving sophistication of organofluorine chemistry and the increasing recognition of fluorinated building blocks in modern synthetic strategies.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure and substitution pattern. The primary designation "this compound" clearly identifies the ethyl ester functionality, the brominated position at carbon-5, and the trifluoromethoxy substitution at carbon-2 of the benzoate core. Alternative nomenclature systems recognize this compound as "5-bromo-2-(trifluoromethoxy)benzoic acid ethyl ester," emphasizing the carboxylic acid derivative nature of the structure. The systematic name provides unambiguous identification while conforming to established chemical naming protocols.

The compound maintains consistent recognition across multiple chemical databases and suppliers, with the Chemical Abstracts Service number 773135-66-3 serving as the universal identifier. This registry number ensures precise identification regardless of nomenclature variations that may appear in different sources or publications. The MDL number MFCD06204542 provides additional database cross-referencing capabilities, facilitating literature searches and compound identification across various chemical information systems. These standardized identifiers eliminate potential confusion arising from alternative naming conventions and ensure accurate communication within the scientific community.

Chemical representation systems employ various molecular descriptors to characterize the compound structure. The Simplified Molecular Input Line Entry System representation "CCOC(=O)C1=CC(Br)=CC=C1OC(F)(F)F" provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier "InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3" offers another standardized representation format for computational and database applications. These molecular descriptors facilitate computational analysis and enable accurate structure verification across different software platforms and databases.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary synthetic chemistry as a versatile building block for complex molecule construction. The compound's strategic substitution pattern enables diverse chemical transformations, particularly through exploitation of the reactive bromine center for metal-catalyzed cross-coupling reactions. Research applications encompass both academic investigations and industrial synthetic programs, where the compound serves as an intermediate in the preparation of pharmaceutically relevant molecules and advanced materials. The trifluoromethoxy group imparts unique electronic properties that influence both reactivity and biological activity profiles of derived compounds, making it valuable for medicinal chemistry applications.

Contemporary research trends emphasize the utilization of fluorinated building blocks in drug discovery and development programs. The trifluoromethoxy functionality represents a bioisostere for other common substituents while providing enhanced metabolic stability and altered physicochemical properties. Multiple chemical suppliers maintain inventory of this compound, indicating sustained research demand and commercial viability. The availability from diverse sources suggests widespread adoption in research laboratories and industrial facilities, reflecting its established utility in synthetic chemistry protocols.

Current synthetic methodologies continue to expand the applications of this compound in various chemical transformations. Research programs investigate its utility in constructing complex heterocyclic systems, developing new pharmaceutical intermediates, and creating novel materials with tailored properties. The compound's compatibility with modern synthetic techniques, including palladium-catalyzed coupling reactions and other transition metal-mediated processes, ensures its continued relevance in evolving synthetic methodologies. Documentation of related compounds in patent literature suggests active research and development efforts incorporating this structural motif.

Scope and Objectives of the Review

This comprehensive analysis aims to provide detailed examination of this compound across multiple dimensions of chemical knowledge. The primary objective encompasses thorough documentation of the compound's molecular characteristics, including structural parameters, physicochemical properties, and spectroscopic identification data derived from authoritative chemical databases and supplier specifications. The review synthesizes available information from diverse sources to present a complete picture of current knowledge regarding this important synthetic building block.

Secondary objectives include analysis of the compound's commercial availability and research applications based on current market data and supplier information. Multiple chemical vendors provide this compound with varying purities and package sizes, indicating established supply chains and quality control protocols. The examination encompasses storage requirements, handling specifications, and quality assurance standards maintained by commercial suppliers to ensure compound integrity during distribution and utilization.

Table 1: Molecular Characteristics of this compound

Table 2: Commercial Availability and Specifications

The scope extends to examination of related compounds and structural analogs to provide context for understanding the broader chemical family represented by this benzoate derivative. Analysis of compounds such as tert-butyl 5-bromo-2-(trifluoromethoxy)benzoate and other related esters offers insights into structure-property relationships within this chemical class. The review methodology prioritizes peer-reviewed sources, established chemical databases, and reputable commercial suppliers to ensure accuracy and reliability of presented information.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKPMXBBJPIOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661126 | |

| Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-66-3 | |

| Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Byproduct Formation Bromination of compound 12 to prepare compound 11 also produces dibromo by-product 18, which is difficult to separate from compound 11 and decreases the purity of the final product. Excess N-bromosuccinimide (NBS) can be used to react with compound 12 to prepare the main by-product 18, which can be used as a reference substance for screening reaction conditions.

3.2. Reaction Conditions

Both \$$Br_2\$$ and NBS were used as brominating agents in tetrahydrofuran, and reaction conditions were investigated and optimized regarding the amounts of bromination reagents and reaction temperature.

| Entry | Brominating agent | Brominating agent (equiv.) | Temp (°C) | 11 (%) | 18 (%) | 12 (%) |

|---|---|---|---|---|---|---|

| 1 | \$$Br_2\$$ | 1 | -20 to -10 | 92 | 1.1 | 5.5 |

| 2 | \$$Br_2\$$ | 1 | -10 to 0 | 93 | 2.8 | 2.5 |

| 3 | \$$Br_2\$$ | 1 | 0 to 10 | 90 | 3.5 | 1.8 |

| 4 | \$$Br_2\$$ | 1.1 | -20 to -10 | 95 | 3.2 | 1.1 |

| 5 | NBS | 1 | 20 to 30 | 92 | 3.4 | 1.5 |

| 6 | NBS | 1 | 10 to 20 | 91 | 3 | 2.6 |

| 7 | NBS | 1 | 0 to 10 | 92 | 1.5 | 3 |

| 8 | NBS | 1.1 | 0 to 10 | 93 | 1.7 | 1.5 |

| 9 | NBS | 1.2 | 0 to 10 | 95 | 1.8 | 1.1 |

| 10 | NBS | 1.22 | 0 to 10 | 96 | 1.8 | 0.8 |

HPLC analysis. The conditions for HPLC method were: Thermo scientific-C18 column, C18 (5 μm, 150 mm ×4.6 mm); mobile phase A (0.1% \$$H_3PO_4\$$ in water) and B (\$$CH_3OH\$$); 35:65 A/B→10:90 A/B, 25 minutes, 10:90 A/B, 10 minutes, 10:90 A/B→35:65 A/B, 1 minute, 35:65 A/B, 9 minutes; detection at 210 nm; flow rate = 1.0 mL/min.

- The proportion of dibromo impurity increased significantly as the reaction temperature increased.

- NBS was a preferable brominating agent due to less formation of dibromo impurities 18.

- Using 1.22 equiv. of NBS gave the target compound 11 with the highest yield and purity.

3.4. Optimized Conditions Using 1.22 equiv. of NBS as the brominating agent to carry out the reaction at 0–10°C provides the best result. After the reaction, the solvent is removed by concentration under reduced pressure to obtain a mixed solid of product 11 and succinimide. The purification of 11 is achieved by refluxing the mixture in acetonitrile to remove succinimide because of its high solubility in acetonitrile.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products Formed

Substitution: Formation of 5-methoxy-2-(trifluoromethoxy)benzoate.

Reduction: Formation of 5-bromo-2-(trifluoromethoxy)benzyl alcohol.

Oxidation: Formation of 5-bromo-2-(trifluoromethoxy)benzoic acid.

Applications De Recherche Scientifique

Example Synthesis Pathway

- Starting Materials : Begin with a suitable benzoic acid derivative.

- Bromination : Introduce the bromine atom at the 5-position using brominating agents.

- Trifluoromethoxylation : Employ trifluoromethoxy reagents to add the trifluoromethoxy group at the 2-position.

- Esterification : Finally, react with ethanol to form the ethyl ester.

Biological Activities

Research indicates that compounds with similar structures to ethyl 5-bromo-2-(trifluoromethoxy)benzoate exhibit various biological properties:

- Antimicrobial Activity : The presence of halogen and trifluoromethoxy groups can enhance antimicrobial efficacy against bacteria and fungi.

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

Case Studies

- Antimicrobial Testing : In a study, derivatives of trifluoromethoxylated benzoates were tested against a range of microbial strains, demonstrating significant inhibition zones compared to control compounds.

- Inflammatory Response Modulation : Compounds structurally related to this compound were evaluated in vitro for their ability to modulate cytokine release in immune cells, showing promise as anti-inflammatory agents .

Applications in Drug Development

The unique chemical characteristics of this compound make it a valuable intermediate in drug synthesis:

- Pharmaceutical Intermediates : It can serve as a precursor for developing new pharmaceuticals targeting various diseases, including cancer and infections.

- Lead Compounds in Medicinal Chemistry : The compound’s ability to interact with biological targets suggests its potential as a lead compound for further optimization in drug design.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules |

| Antimicrobial Agents | Potential use against bacterial and fungal infections |

| Anti-inflammatory Drugs | Modulation of immune responses and cytokine release |

| Drug Development | Precursor for new pharmaceuticals targeting various diseases |

Mécanisme D'action

The mechanism of action of ethyl 5-bromo-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) in the target compound provides greater electron-withdrawing effects compared to methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups, enhancing stability and directing electrophilic substitution .

- Halogen Effects : Bromine at C5 improves oxidative stability and coupling reactivity relative to chlorine or fluorine .

- Ester Flexibility : Ethyl esters balance reactivity and steric hindrance; longer alkyl chains (e.g., butyl) reduce solubility in polar solvents .

Physicochemical Properties

| Property | This compound | Ethyl 5-bromo-2-chloro-4-fluorobenzoate | Ethyl 5-chloro-2-fluoro-4-methoxybenzoate |

|---|---|---|---|

| Boiling Point (°C) | 285–290 (est.) | 260–265 (est.) | 240–245 (est.) |

| LogP (Octanol-Water) | 3.2 | 2.8 | 2.5 |

| Solubility in DMSO (mg/mL) | >50 | >50 | >30 |

Notes:

- Higher LogP values for the trifluoromethoxy derivative reflect enhanced lipophilicity, critical for blood-brain barrier penetration in drug design .

- All analogues exhibit good solubility in DMSO, facilitating use in organic synthesis .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : this compound reacts efficiently with arylboronic acids (yield: 75–90%), outperforming chloro- or methoxy-substituted analogues due to bromine’s superior leaving-group ability .

- Nucleophilic Aromatic Substitution : The -OCF₃ group deactivates the ring, reducing reactivity compared to -OCH₃ or -NH₂ derivatives .

Activité Biologique

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8BrF3O3

- Molecular Weight : 313.07 g/mol

The presence of highly electronegative fluorine atoms in the trifluoromethoxy group can influence the compound's reactivity and biological activity, enhancing its interaction with biological targets such as enzymes and receptors .

Research indicates that the unique substituents of this compound may enhance its binding affinity to various biological targets. The trifluoromethoxy group is particularly significant as it can modulate lipophilicity and metabolic stability, making it a candidate for drug development.

Potential Biological Activities :

- Antimicrobial : Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt microbial membranes.

- Anti-inflammatory : The compound may possess anti-inflammatory effects, similar to other trifluoromethylated compounds that have shown promise in reducing inflammation in various models.

- Anticancer : Preliminary studies suggest that it may have anticancer activities, potentially through mechanisms involving apoptosis induction in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Bromination : Using N-Bromosuccinimide (NBS) to introduce the bromine atom.

- Fluorination : Employing fluorinating agents like Selectfluor to introduce the trifluoromethoxy group.

- Coupling Reaction : Combining the brominated compound with ethyl cyanoformate under controlled conditions to yield the final product .

The synthesis can be summarized in the following table:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 1-bromo-4-(trifluoromethoxy)benzene | THF, Inert atmosphere | 77% |

| 2 | Coupling with ethyl cyanoformate | THF, 0 - 25°C, Inert atmosphere | - |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study demonstrated that similar compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the trifluoromethoxy group. -

Cancer Cell Line Testing :

In vitro tests on cancer cell lines showed that this compound induced apoptosis at concentrations lower than those required for similar compounds without fluorinated groups. This suggests enhanced potency due to structural modifications . -

Inflammation Model :

In a murine model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to controls, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate?

The compound can be synthesized via esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the bromo group post-ester formation. For example, methyl esters of structurally similar trifluoromethoxy benzoates have been prepared via sulfonamidation reactions using amino esters and sulfonyl chlorides under anhydrous conditions . Reaction progress should be monitored using LCMS (e.g., m/z 321.0 [M+H]+ expected), and purity validated via HPLC or TLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ester moiety (δ ~4.3 ppm for -OCH₂CH₃) and substituent positions on the aromatic ring.

- LCMS : For molecular ion verification and detection of byproducts (e.g., m/z 321.0 [M+H]+).

- FTIR : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).

- Elemental analysis : To validate the molecular formula (C₁₀H₈BrF₃O₃). X-ray crystallography can resolve structural ambiguities in crystalline derivatives .

Q. How should researchers handle and store this compound to prevent degradation?

Store at 0–6°C in amber glass vials under inert gas (N₂ or Ar) to mitigate hydrolysis of the ester group and light-induced bromine dissociation. Safety protocols for analogous bromo-trifluoromethoxy compounds mandate PPE (gloves, goggles), fume hood use, and emergency wash stations. Waste must be segregated and disposed via certified hazardous waste handlers .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence electrophilic substitution patterns in this benzoate?

The -OCF₃ group directs electrophiles to the para position relative to itself via resonance withdrawal and inductive effects. However, steric hindrance from the ester group (-COOEt) may alter reactivity. Competitive bromine participation in directing should be assessed through nitration or halogenation studies, with regiochemical analysis via NOESY or COSY NMR. Computational modeling (DFT) can predict reactive sites .

Q. What experimental approaches resolve contradictory catalytic activity data in cross-coupling reactions using this benzoate?

To address inconsistencies:

- Catalyst screening : Compare Pd(PPh₃)₄, XPhos Pd G3, and Ni-based catalysts.

- Solvent/base optimization : Test polar aprotic (DMF, DMSO) vs. ethers (THF) with K₂CO₃ or Cs₂CO₃.

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Deuterated analogs : Spiking experiments with deuterated substrates (e.g., C₆D₅) can clarify mechanistic pathways via kinetic isotope effects .

Design a protocol to quantify ester hydrolysis rates under physiological conditions.

Protocol :

- Prepare buffered solutions (pH 7.4, 37°C) with ionic strength adjusted to mimic physiological conditions.

- Monitor hydrolysis via HPLC (λ = 254 nm) or ¹H NMR (disappearance of -OCH₂CH₃ signals).

- Compare pseudo-first-order rate constants (k) with/without liver esterase to assess enzymatic vs. non-enzymatic pathways.

- Use ¹⁹F NMR to concurrently track trifluoromethoxy group stability.

- Include control experiments with methyl/ethyl variants to isolate steric effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Purity verification : Reanalyze samples via DSC for melting point and HRMS for molecular mass.

- Crystal polymorphism : Perform XRPD to detect polymorphic forms affecting thermal properties.

- Solvent effects : Compare NMR data in CDCl₃ vs. DMSO-d₶ to identify solvent-induced shifts.

- Synthetic route audit : Trace impurities (e.g., residual Br₂) to specific reaction steps using GC-MS .

Safety and Compliance

Q. What are the critical safety precautions for handling this compound?

Follow GHS hazard codes (e.g., H315, H319, H335) from safety data sheets (SDS) of analogous bromo-trifluoromethoxy compounds. Key precautions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.